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Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address variability in soluble AXL (sAXL) ELISA measurements.

Section 1: Troubleshooting Guide
This guide addresses common issues encountered during sAXL ELISA experiments in a direct

question-and-answer format.

Q1: Why am I observing high background signal in my sAXL ELISA?

High background can obscure specific signals and lead to inaccurate quantification. The most

common causes are related to non-specific binding and insufficient washing.

Insufficient Washing: Residual detection antibodies or enzyme conjugates that are not

properly washed away will react with the substrate, causing a high background.[1] Ensure all

wells are completely filled and aspirated during each wash step. Increasing the number of

washes or the soak time for the wash buffer can also help.[1][2]
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Improper Blocking: The blocking buffer is crucial for preventing the non-specific binding of

antibodies to the plate surface.[3] If the blocking is ineffective, antibodies can adhere to

unoccupied sites on the well, generating a background signal. Consider testing different

blocking buffers (e.g., BSA, casein) or increasing the incubation time.[2][3]

Contaminated Reagents: Substrate solutions, in particular, are sensitive to contamination.[4]

[5] Always use fresh, colorless substrate and sterile pipette tips and reservoirs to prevent

contamination.[5]

Excessive Antibody Concentration or Incubation Time: Using too high a concentration of the

detection antibody or incubating for too long can lead to increased non-specific binding.[2][5]

It is essential to optimize these parameters for your specific assay.[6]

Q2: My sAXL signal is weak or completely absent. What went wrong?

A weak or absent signal can indicate a problem with one of the critical assay components or

steps.

Improper Reagent Preparation or Storage: Ensure all reagents, especially the standard,

have not expired and have been stored under the recommended conditions.[7] Many

reagents require being brought to room temperature before use; failing to do so can impact

reaction kinetics.[7][8] Avoid repeated freeze-thaw cycles of standards and antibodies.[1][4]

Incorrect Reagent Order: ELISAs are sequential assays. Adding reagents in the wrong order

will prevent the proper formation of the immunocomplex.[4] Always follow the kit protocol

precisely.

Suboptimal Antibody Concentrations: The concentrations of both the capture and detection

antibodies are critical for assay sensitivity.[1][6] If you are developing your own assay, these

must be carefully titrated.

Analyte Concentration Below Detection Limit: The sAXL concentration in your samples may

be too low for the kit to detect.[4] Try running the samples at a lower dilution or concentrating

the sample if possible.

Inactive Enzyme Conjugate: The enzyme (e.g., HRP) linked to the detection antibody may

have lost activity due to improper storage or the presence of inhibitors like sodium azide in
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the wash buffer.[5]

Q3: I'm seeing high variability between my replicate wells (high %CV). How can I improve

precision?

High coefficient of variation (%CV) indicates poor reproducibility and can compromise the

reliability of your results.

Pipetting Inconsistency: This is a major source of variability.[2][4] Ensure your pipettes are

calibrated regularly.[9] When pipetting, use consistent speed and pressure, and ensure the

pipette tip is firmly seated.[8] Using a multi-channel pipette for adding reagents can improve

consistency across the plate.[1][9]

Inadequate Washing: Inconsistent washing across the plate can leave varying amounts of

unbound reagents, leading to variable signals.[2] Automated plate washers can significantly

improve washing consistency.[3] If washing manually, ensure all wells are treated identically.

Edge Effects: Wells on the edge of the plate can experience temperature fluctuations and

increased evaporation, leading to results that differ from the interior wells.[1][7] To mitigate

this, seal the plate during incubations and avoid stacking plates in the incubator.[1][7] For

critical samples, it is often recommended to avoid using the outermost wells.[2]

Poor Mixing: Ensure standards and samples are thoroughly but gently mixed before being

added to the wells.[2][4]

Q4: My standard curve is poor or non-linear. What are the common causes?

A reliable standard curve is essential for accurate quantification.

Errors in Standard Preparation: Inaccurate reconstitution or serial dilution of the standard is a

frequent cause of a poor curve.[4] Double-check all calculations and ensure precise pipetting

during the dilution series.[8]

Degraded Standard: The lyophilized standard can degrade if stored improperly or if an

aliquot is subjected to multiple freeze-thaw cycles.[4]
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Incorrect Curve Fit: Using the wrong mathematical model (e.g., linear vs. 4-parameter

logistic fit) for your data can result in a poor curve. Most ELISA data exhibit a sigmoidal

relationship and require a non-linear regression.

Substrate Reaction Issues: If the substrate reaction is allowed to proceed for too long, the

upper points of the standard curve can become saturated, flattening the top of the curve.[2]

Conversely, stopping the reaction too early can lead to a weak signal at the lower end.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors affecting sAXL measurements?

Pre-analytical variables can account for the majority of laboratory errors and significantly

impact results.[10][11] Key factors include:

Sample Collection: The type of collection tube (e.g., with different anticoagulants) can

influence results.[12]

Sample Processing: Delays in processing, hemolysis (rupturing of red blood cells), or undue

clotting can alter analyte concentrations.[10][12]

Storage and Handling: Repeated freeze-thaw cycles can degrade proteins, including sAXL.

[1] Therefore, it is recommended to aliquot samples after collection and before freezing.[4]

Q2: Which sample type (serum vs. plasma) is best for sAXL measurement?

Soluble AXL can be reliably measured in serum and various types of plasma (citrate, EDTA,

heparin). However, concentrations can differ between sample types. One study reported mean

sAXL concentrations of 66 ng/mL in serum, 66 ng/mL in plasma (EDTA), 64 ng/mL in plasma

(heparin), and 56 ng/mL in plasma (citrate). Consistency is key; it is crucial to use the same

sample type for all samples within a study to ensure comparability.

Q3: How do I determine the correct dilution factor for my samples?

The optimal dilution factor ensures that the analyte concentration falls within the linear,

dynamic range of the standard curve.[6]
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Consult Kit Instructions: Many ELISA kit manuals provide recommended dilution factors for

specific sample types (e.g., 1:50 for plasma).[13]

Pilot Study: If you are working with a new sample type or expect highly variable

concentrations, it is best to run a pilot experiment testing a range of serial dilutions for a few

representative samples to determine the optimal dilution.

Q4: What are typical sAXL concentrations in healthy individuals?

sAXL levels in healthy individuals can vary. One study measuring serum from ten healthy

female donors found a mean sAXL concentration of 58.1 ng/mL, with a range of 37.8 – 89.9

ng/mL. Another pilot study reported a mean of 30.16 ± 1.88 ng/ml in 40 healthy volunteers.[14]

It is important to establish a baseline for your specific study population.

Q5: Can the presence of its ligand, Gas6, interfere with the sAXL ELISA?

Yes, this is a possibility. In human blood, sAXL can form a complex with its ligand, Gas6.[13] A

sandwich ELISA relies on antibodies binding to specific epitopes on the sAXL protein. If the

Gas6-sAXL interaction masks these epitopes, it could lead to an underestimation of the total

sAXL concentration. The design of the ELISA (i.e., the specific epitopes recognized by the

capture and detection antibodies) will determine its susceptibility to this interference.

Section 3: Data Summary Tables
Table 1: Performance Characteristics of Commercial sAXL ELISA Kits
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Manufactur
er/Kit

Detection
Range

Sensitivity
Intra-Assay
CV

Inter-Assay
CV

Sample
Types

Creative

Diagnostics

(DEIA3185)

[15]

0.156 - 10

ng/mL

< 0.094

ng/mL
< 8% < 10%

Serum,

Plasma,

Tissue

Homogenate

s

Abcam

(ab208987)

31.3 - 2000

pg/mL
9.38 pg/mL Not specified Not specified

Plasma,

Serum, Urine,

Milk

Aviscera

Bioscience[1

6]

0.5 - 32

ng/mL
100 pg/mL 2 - 5% 4 - 8%

Serum,

Plasma

AFSBio Inc.

(JL14774)[17]

0.312 - 20

ng/mL
0.16 ng/mL Not specified Not specified

Human

Samples

Table 2: Reported sAXL Concentrations in Various Human Samples
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Sample Type
Mean
Concentration

Range / Details Source

Serum (Healthy) 66 ng/mL - Abcam

Plasma - Citrate

(Healthy)
56 ng/mL - Abcam

Plasma - EDTA

(Healthy)
66 ng/mL - Abcam

Plasma - Heparin

(Healthy)
64 ng/mL - Abcam

Serum (Healthy) 58.1 ng/mL 37.8 – 89.9 ng/mL Abcam

Serum (Healthy

Volunteers)
30.16 ng/mL (n=40) Pilot Study[14]

Serum (Glioblastoma

Patients)
30.74 ng/mL Pre-operative (n=20) Pilot Study[14]

Urine (Healthy) 271 ng/mL - Abcam

Milk (Healthy) 2.45 ng/mL - Abcam

Section 4: Key Experimental Protocols
Protocol 1: General Sandwich ELISA Protocol for sAXL Quantification

This protocol provides a general workflow. Always refer to the specific manufacturer's

instructions for your kit.

Plate Coating: Dilute the capture antibody in coating buffer. Add 100 µL to each well of a

high-binding 96-well plate. Incubate overnight at 4°C.

Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer

(e.g., PBS with 0.05% Tween-20) per well.

Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-

specific binding. Incubate for 1-2 hours at room temperature.
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Washing: Repeat the wash step as in step 2.

Sample/Standard Incubation: Prepare serial dilutions of the sAXL standard. Dilute your

samples to the predetermined optimal dilution. Add 100 µL of standards and samples to the

appropriate wells. Incubate for 2 hours at room temperature.

Washing: Repeat the wash step as in step 2.

Detection Antibody Incubation: Dilute the biotinylated detection antibody in diluent buffer. Add

100 µL to each well. Incubate for 1-2 hours at room temperature.

Washing: Repeat the wash step as in step 2.

Enzyme Conjugate Incubation: Dilute the enzyme conjugate (e.g., Streptavidin-HRP) in

diluent buffer. Add 100 µL to each well. Incubate for 20-30 minutes at room temperature,

protected from light.

Washing: Repeat the wash step, but increase to 5 washes.

Substrate Development: Add 100 µL of substrate solution (e.g., TMB) to each well. Incubate

at room temperature in the dark for 15-30 minutes, monitoring color development.

Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will

change from blue to yellow.

Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of stopping the

reaction. A wavelength correction at 540 nm or 570 nm is often recommended.[13][14]

Protocol 2: Checkerboard Titration for Antibody Concentration Optimization

This method is used to determine the optimal concentrations of capture and detection

antibodies simultaneously when developing an in-house ELISA.[9][18]

Prepare Capture Antibody Dilutions: Prepare several dilutions of the capture antibody (e.g.,

0.5, 1, 2, 5 µg/mL) in coating buffer.

Coat Plate: Coat columns of a 96-well plate with different concentrations of the capture

antibody. For example, columns 1-3 get 0.5 µg/mL, columns 4-6 get 1 µg/mL, etc. Incubate
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overnight.

Wash and Block: Wash and block the entire plate as described in the general protocol.

Add Analyte: Add a known high concentration of the sAXL analyte to some rows and a low

concentration to other rows. Include a blank (zero analyte) row to assess background.

Prepare Detection Antibody Dilutions: Prepare several dilutions of the detection antibody

(e.g., 1:500, 1:1000, 1:5000, 1:10000) in diluent buffer.

Add Detection Antibody: After incubating and washing away the analyte, add the different

dilutions of the detection antibody to different rows of the plate.

Complete Assay: Proceed with the remaining ELISA steps (enzyme conjugate, substrate,

stop, read).

Analyze Results: Analyze the data to find the combination of capture and detection antibody

concentrations that provides the highest signal-to-noise ratio (high concentration analyte

signal vs. blank signal) and the best sensitivity (ability to distinguish the low concentration

analyte from the blank).[9]

Section 5: Visual Guides
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Caption: AXL signaling is initiated by Gas6 binding, leading to downstream pathway activation.

ADAM10/17 sheddases cleave the AXL ectodomain, releasing soluble AXL (sAXL).[14][19]
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Caption: The sequential workflow for a typical sandwich ELISA used to quantify soluble AXL.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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